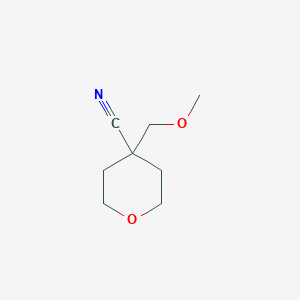

4-(Methoxymethyl)oxane-4-carbonitrile

Vue d'ensemble

Description

“4-(Methoxymethyl)oxane-4-carbonitrile” is a chemical compound with the CAS number 1268154-09-1 . Its molecular formula is C8H13NO2 and it has a molecular weight of 155.20 .

Molecular Structure Analysis

The molecular structure of “4-(Methoxymethyl)oxane-4-carbonitrile” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxymethyl)oxane-4-carbonitrile” are not fully available. The molecular formula is C8H13NO2 and the molecular weight is 155.20 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and its nitro-substituted versions, have been synthesized and analyzed. These compounds' structural features were studied through IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. Fluorescence spectra showed the effects of substituents on emission spectra in different solvents. X-ray diffraction methods further confirmed the structures of some derivatives (Cetina et al., 2010).

Quantum Chemical Analysis

Quantum chemical calculations have been performed on 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile to understand its geometric parameters, vibrational wavenumbers, and nuclear magnetic resonance (NMR) chemical shifts. These studies provide insights into the compound's structural and electronic properties, including donor-acceptor group effects, conformational analysis, and nonlinear optical properties (Gümüş et al., 2014).

Optical and Photoelectrical Properties

Investigations into the optical and photoelectrical properties of certain derivatives have highlighted their potential in materials science. For instance, the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized and analyzed for its electronic absorption spectra, showing good agreement with theoretical predictions and indicating its potential for optoelectronic applications (Halim & Ibrahim, 2022).

Mécanisme D'action

Target of action

Nitriles don’t have a specific biological target. Instead, their reactivity and the transformations they undergo during metabolic processes determine their biological activity .

Mode of action

The electronic structure of nitriles is similar to that of alkynes, with the main difference being the presence of a set of lone pair electrons on the nitrogen . This structure can influence how “4-(Methoxymethyl)oxane-4-carbonitrile” interacts with its biological targets.

Biochemical pathways

Nitriles can be converted to carboxylic acids with heating in sulfuric acid, forming an amide intermediate in the process . They can also be converted to 1° amines by reaction with LiAlH4 .

Pharmacokinetics

The ADME properties of “4-(Methoxymethyl)oxane-4-carbonitrile” would depend on various factors, including its size, polarity, and the presence of functional groups. Nitriles are very polar molecules, which can influence their absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

4-(methoxymethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBIDSKNHGWDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)oxane-4-carbonitrile | |

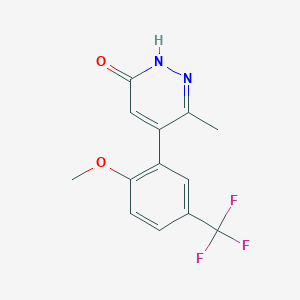

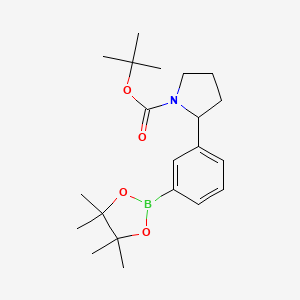

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)

![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)